2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine
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Overview
Description
2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine is a compound that features a piperidine ring substituted with a methylsulfonyl group and an ether linkage to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine typically involves the reaction of 4-hydroxypyridine with 1-(methylsulfonyl)piperidine under suitable conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets. The ether linkage between the piperidine and pyridine rings is crucial for its inhibitory effect on certain enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(1-piperidine)pyridine: A dual inhibitor of anaplastic lymphoma kinase and c-ros oncogene 1 kinase.
4-(piperidin-1-yl)pyridine derivatives: Known for their anticoagulant effects.
Uniqueness
2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine is unique due to its specific substitution pattern and the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1-methylsulfonylpiperidin-4-yl)oxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-17(14,15)13-8-5-10(6-9-13)16-11-4-2-3-7-12-11/h2-4,7,10H,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHZICQZKFIJMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)OC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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